1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18801257
InChI: InChI=1S/C10H9ClF3NO2S/c11-3-1-2-7-4-8(15(16)17)6-9(5-7)18-10(12,13)14/h4-6H,1-3H2
SMILES:
Molecular Formula: C10H9ClF3NO2S
Molecular Weight: 299.70 g/mol

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18801257

Molecular Formula: C10H9ClF3NO2S

Molecular Weight: 299.70 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene -

Specification

Molecular Formula C10H9ClF3NO2S
Molecular Weight 299.70 g/mol
IUPAC Name 1-(3-chloropropyl)-3-nitro-5-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C10H9ClF3NO2S/c11-3-1-2-7-4-8(15(16)17)6-9(5-7)18-10(12,13)14/h4-6H,1-3H2
Standard InChI Key JVZFZCKFLFFBBI-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)CCCCl

Introduction

Molecular Properties

Structural Features

The benzene ring in 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene is substituted at positions 3, 5, and 1 (assuming numbering starts at the nitro group). Key functional groups include:

  • Nitro group (-NO₂) at position 3: Electron-withdrawing, enhances reactivity toward nucleophilic substitution.

  • Trifluoromethylthio group (-SCF₃) at position 5: Contributes to lipophilicity and stability.

  • 3-Chloropropyl group (-CH₂CH₂Cl) at position 1: Enables further functionalization via alkylation or elimination reactions .

PropertyValueReference
Molecular FormulaC₁₀H₉ClF₃NO₂S
Molecular Weight299.70 g/mol
CAS Number1804238-54-7
IUPAC Name1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene

Synthesis and Reactivity

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Nitration: Introduction of the nitro group at position 3 via nitration of a substituted benzene derivative using nitric acid and sulfuric acid .

  • Thiolation: Incorporation of the trifluoromethylthio group (-SCF₃) through reactions with trifluoromethylthiolating agents (e.g., bis(trifluoromethyl)disulfide).

  • Alkylation: Attachment of the 3-chloropropyl group via nucleophilic substitution or coupling reactions (e.g., using Grignard reagents or palladium-catalyzed cross-couplings) .

Example Reaction Pathway:

  • Nitration: 1,3-Bis(trifluoromethyl)benzene → 3-nitro-1,3-bis(trifluoromethyl)benzene .

  • Thiolation: Replacement of one trifluoromethyl group with -SCF₃.

  • Alkylation: Introduction of the 3-chloropropyl group via SN2 reactions .

Key Reactivity

  • Nitro Group: Participates in reduction (e.g., to amine) or redox reactions, influencing biological activity .

  • Trifluoromethylthio Group: Enhances lipophilicity and metabolic stability, critical for bioavailability .

  • Chloropropyl Group: Reacts in eliminations (e.g., forming alkenes) or nucleophilic substitutions .

Applications

FieldRoleReferences
PharmaceuticalsIntermediate in synthesizing nitroaromatic drugs (e.g., antituberculosis)
AgrochemicalsPotential insecticide/herbicide due to bioactive functional groups
Materials SciencePrecursor for fluorinated polymers or liquid crystals
HazardDetailsPrecautions
ToxicityIrritant to skin, eyes, and respiratory system; no acute toxicity data .Use PPE (gloves, goggles, respirators).
Environmental ImpactPersistence/degradability not studied; avoid release into drains .Dispose via chemical incineration.

Comparative Analysis with Analogues

CompoundMolecular WeightKey DifferencesApplications
1-(3-Chloropropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene338.7 g/molReplaces nitro with trifluoromethoxy groupPharmaceuticals, agrochemicals
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethyl)benzene~272 g/molNo thio group; lower molecular weightIntermediates for nitroaromatics
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene243.00 g/molBromo and fluoro substituents insteadPrecursor in cross-coupling reactions

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